1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one
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Description
“1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one” is a chemical compound . It is also known as (S)-Fluoxetine . It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts . For instance, a mechanism for fluoxetine thermal decomposition was proposed based on GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C . The decomposition took place as two mass loss events with residue of 0.13% at the end of the run .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 309.3261 and a chemical formula of C17H18F3NO .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been investigated . In inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . In air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The compound melts at 159.6 °C . More detailed information about its physical and chemical properties is not available in the sources I found.
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to interact with the serotonin reuptake transporter protein .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its targets by blocking the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft .
Biochemical Pathways
If it acts similarly to fluoxetine, it may affect the serotonin signaling pathway .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACKGGOTNYBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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